molecular formula C6H4INO B13984318 2-Iodopyridine-4-carbaldehyde CAS No. 774238-82-3

2-Iodopyridine-4-carbaldehyde

Cat. No.: B13984318
CAS No.: 774238-82-3
M. Wt: 233.01 g/mol
InChI Key: WYFSQKGFQHVLBF-UHFFFAOYSA-N
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Description

2-Iodopyridine-4-carbaldehyde is an organic compound with the molecular formula C6H4INO It is a derivative of pyridine, where an iodine atom is substituted at the second position and an aldehyde group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodopyridine-4-carbaldehyde can be synthesized through various methods. One common approach involves the iodination of 4-pyridinecarboxaldehyde using iodine and a suitable oxidizing agent. Another method includes the use of 2-iodopyridine as a starting material, which undergoes formylation at the fourth position to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination and formylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Iodopyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents.

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Oxidation: 2-Iodopyridine-4-carboxylic acid.

    Reduction: 2-Iodopyridine-4-methanol.

    Coupling: Biaryl and heteroaryl compounds.

Scientific Research Applications

2-Iodopyridine-4-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 2-iodopyridine-4-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodopyridine-4-carbaldehyde is unique due to the presence of both an iodine atom and an aldehyde group on the pyridine ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

774238-82-3

Molecular Formula

C6H4INO

Molecular Weight

233.01 g/mol

IUPAC Name

2-iodopyridine-4-carbaldehyde

InChI

InChI=1S/C6H4INO/c7-6-3-5(4-9)1-2-8-6/h1-4H

InChI Key

WYFSQKGFQHVLBF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C=O)I

Origin of Product

United States

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